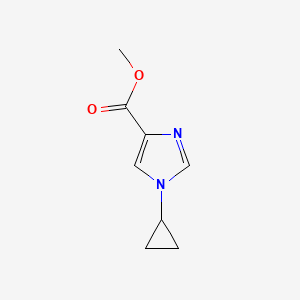

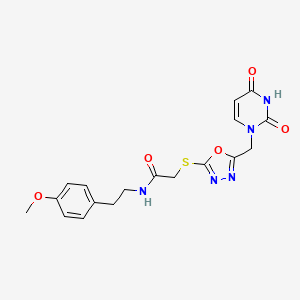

![molecular formula C19H18N4O2 B2489709 7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 685108-56-9](/img/structure/B2489709.png)

7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyridine derivatives involves multi-component condensation reactions, where aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine hydrochloride are reacted in alkaline ethanol (R. Ranjbar‐Karimi et al., 2010). Additionally, Schiff bases can be formed from the reaction of amino-triazolopyridine with substituted benzaldehydes or hetraldehydes in the presence of glacial acetic acid, demonstrating a versatile approach to functionalize the [1,2,4]triazolo[1,5-a]pyridine core (Praneetha Visampalli & G. Vedula, 2023).

Molecular Structure Analysis

Molecular structure investigations of similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been carried out using X-ray diffraction and spectroscopic methods. These studies reveal detailed information on bond lengths, angles, and torsion angles, providing insights into the three-dimensional arrangement and electronic structure of the molecule (M. K. Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactivity of [1,2,4]triazolopyridine derivatives includes their participation in multi-component synthesis, demonstrating the ability to form complex structures through simple and efficient reactions (Keyume Ablajan et al., 2012). These compounds can undergo cycloaddition reactions, showcasing their versatility in forming diverse molecular architectures (L. Grubert et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, can be inferred from their molecular structure and substituent effects. Detailed analysis requires experimental determination, which provides essential data for further applications and synthesis optimization.

Chemical Properties Analysis

Chemical properties of [1,2,4]triazolopyridine derivatives are influenced by the functional groups attached to the core structure. These compounds exhibit a range of activities, including antibacterial and anti-inflammatory properties, as demonstrated by their minimum inhibitory concentration and in vitro testing (Praneetha Visampalli & G. Vedula, 2023). Moreover, their reactivity towards different chemical reagents and conditions highlights their potential for further chemical modifications and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties : A study synthesized a new series of compounds closely related to the given chemical, which exhibited significant biological activity against microorganisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes (Suresh, Lavanya, & Rao, 2016).

Synthesis and Evaluation of Derivatives : Other studies have been focused on synthesizing novel derivatives containing the [1,2,4]triazolo[1,5-a]pyridine moiety and evaluating their antimicrobial activities. These studies have synthesized a range of compounds, structurally related to the mentioned chemical, showcasing their potential in developing new antimicrobial agents (Abdel-Monem, 2010), (Elgemeie et al., 2017).

Novel Synthesis Methods : Research also involves the development of new synthesis methods for related compounds, offering potential routes for the creation of drugs or materials with specific properties. For instance, a study demonstrated an efficient and regioselective on-water synthesis of derivatives, highlighting the versatility and potential applications of these compounds in various fields (Gol, Khatri, & Barot, 2019).

Eigenschaften

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-3-4-5-18-21-19-15(11-20)14(8-9-23(19)22-18)13-6-7-16-17(10-13)25-12-24-16/h6-10H,2-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGFACRZUYOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

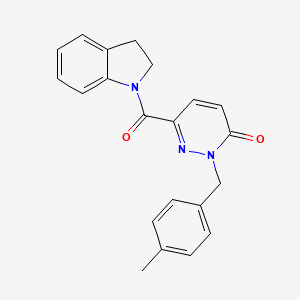

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

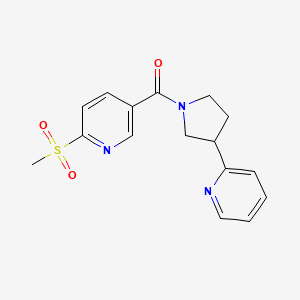

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

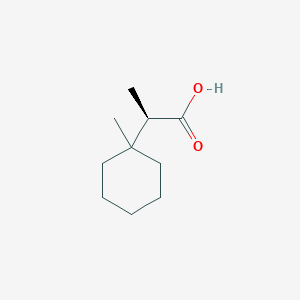

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)